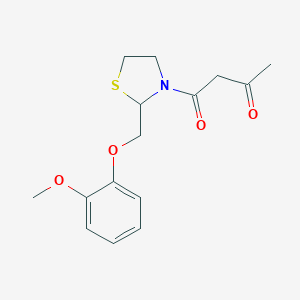
3-(1,3-Dioxobutyl)-2-((2-methoxyphenoxy)methyl)thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dioxobutyl)-2-((2-methoxyphenoxy)methyl)thiazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMBT and is a thiazolidine derivative that has a unique structure and properties.
Mécanisme D'action
The mechanism of action of DMBT is not fully understood. However, it is believed that DMBT exerts its effects through the modulation of various signaling pathways in the body. For example, DMBT has been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a crucial role in inflammation and cancer. DMBT has also been shown to activate the AMPK pathway, which is a key regulator of energy metabolism.
Effets Biochimiques Et Physiologiques
DMBT has been shown to have various biochemical and physiological effects in the body. For example, DMBT has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DMBT has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, DMBT has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMBT in lab experiments are its unique structure and properties, which make it a versatile compound for various applications. Moreover, DMBT is relatively easy to synthesize and purify, making it a cost-effective option for research. However, the limitations of using DMBT in lab experiments are its low solubility in water and its potential toxicity at high concentrations. Therefore, researchers need to carefully consider the concentration and solvent used when working with DMBT.
Orientations Futures
There are several future directions for research on DMBT. One area of research is the development of DMBT-based drugs for the treatment of various diseases such as cancer and diabetes. Another area of research is the synthesis of DMBT-based functional materials for various applications such as catalysis and energy storage. Moreover, further studies are needed to fully understand the mechanism of action of DMBT and its potential toxicity in vivo.
Conclusion
In conclusion, DMBT is a thiazolidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of DMBT involves the reaction of 2-(2-methoxyphenoxy) acetaldehyde with 3-mercaptopropionic acid in the presence of a base. DMBT has been extensively studied for its potential applications in medicine, agriculture, and material science. The mechanism of action of DMBT is not fully understood, but it is believed to modulate various signaling pathways in the body. DMBT has various biochemical and physiological effects in the body, and its advantages and limitations for lab experiments should be carefully considered. There are several future directions for research on DMBT, including the development of DMBT-based drugs and functional materials, and further studies on its mechanism of action and toxicity.
Méthodes De Synthèse
The synthesis method of DMBT involves the reaction of 2-(2-methoxyphenoxy) acetaldehyde with 3-mercaptopropionic acid in the presence of a base. The reaction results in the formation of DMBT, which is then purified through recrystallization. The purity of the compound is confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
DMBT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMBT has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. In agriculture, DMBT has been used as a plant growth regulator, which enhances the growth and yield of crops. In material science, DMBT has been used as a precursor for the synthesis of various functional materials such as polymers and nanoparticles.
Propriétés
Numéro CAS |
126127-93-3 |
|---|---|
Nom du produit |
3-(1,3-Dioxobutyl)-2-((2-methoxyphenoxy)methyl)thiazolidine |
Formule moléculaire |
C15H19NO4S |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]butane-1,3-dione |
InChI |
InChI=1S/C15H19NO4S/c1-11(17)9-14(18)16-7-8-21-15(16)10-20-13-6-4-3-5-12(13)19-2/h3-6,15H,7-10H2,1-2H3 |
Clé InChI |
FYOLSEYQFRHYTG-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC |
SMILES canonique |
CC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC |
Synonymes |
1-[2-[(2-methoxyphenoxy)methyl]thiazolidin-3-yl]butane-1,3-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



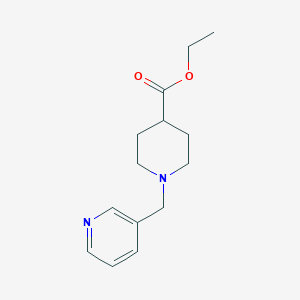

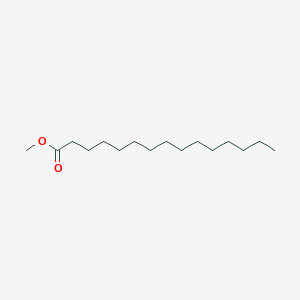
![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)
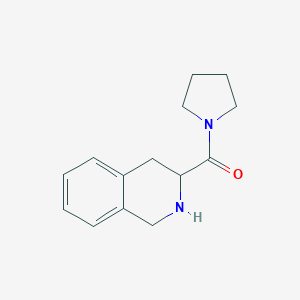
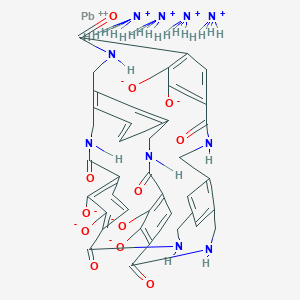
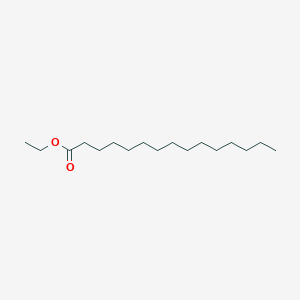
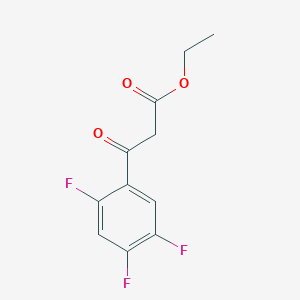

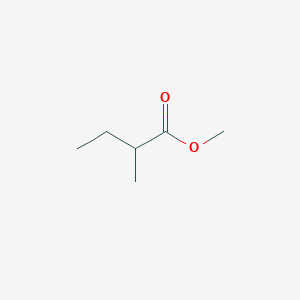
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B153920.png)
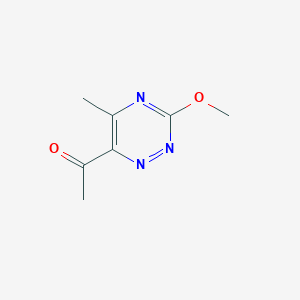
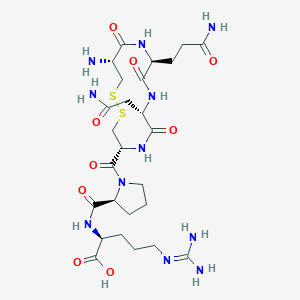
![pyrido[4,3-c]pyridazin-5(6H)-one](/img/structure/B153928.png)